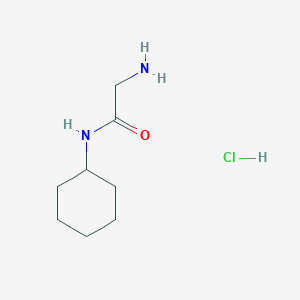

2-Amino-N-cyclohexylacetamide hydrochloride

Description

The exact mass of the compound 2-Amino-N-cyclohexylacetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14438. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-N-cyclohexylacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-cyclohexylacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-cyclohexylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c9-6-8(11)10-7-4-2-1-3-5-7;/h7H,1-6,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRLXAOESLMGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14432-21-4 | |

| Record name | 14432-21-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-N-cyclohexylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Amino-N-cyclohexylacetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-cyclohexylacetamide hydrochloride is a chemical compound with potential applications in pharmaceutical and neuroscience research. Its structure, featuring a primary amine, an amide, and a cyclohexyl group, suggests its potential to interact with biological systems. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and potential biological properties of 2-Amino-N-cyclohexylacetamide hydrochloride, compiled from available data and predictive models. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Amino-N-cyclohexylacetamide hydrochloride is presented in Table 1. These properties are essential for its handling, formulation, and interpretation in experimental settings.

Table 1: Physicochemical Properties of 2-Amino-N-cyclohexylacetamide Hydrochloride

| Property | Value | Source/Method |

| Chemical Name | 2-Amino-N-cyclohexylacetamide hydrochloride | N/A |

| CAS Number | 14432-21-4 | [1][2] |

| Molecular Formula | C₈H₁₇ClN₂O | [1] |

| Molecular Weight | 192.68 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 198-202 °C | [1] |

| pKa (predicted) | 7.5 - 8.5 | Prediction using Marvin Sketch and Chemicalize[3][4][5][6] |

| Solubility | Soluble in water.[7] Soluble in methanol (30 mg/ml), 0.1N HCl (18.4 mg/ml).[7] Expected to have some solubility in ethanol and DMSO, and low solubility in non-polar organic solvents like acetone based on the properties of similar compounds.[8][9] | [7][8][9] |

| Storage | Store at 0-8°C in a tightly sealed container. | [1] |

Synthesis

A plausible and detailed two-step synthetic route for 2-Amino-N-cyclohexylacetamide hydrochloride is outlined below, based on established chemical reactions for similar compounds.

Synthesis Workflow

Caption: Synthetic pathway for 2-Amino-N-cyclohexylacetamide hydrochloride.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-cyclohexylacetamide

-

Materials:

-

Cyclohexylamine

-

Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Chloro-N-cyclohexylacetamide.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Synthesis of 2-Amino-N-cyclohexylacetamide Hydrochloride

-

Materials:

-

2-Chloro-N-cyclohexylacetamide

-

Aqueous ammonia (concentrated)

-

Ethanol

-

Hydrochloric acid (concentrated) or HCl gas

-

-

Procedure:

-

Place 2-Chloro-N-cyclohexylacetamide (1.0 eq) and a large excess of concentrated aqueous ammonia in a sealed pressure vessel.

-

Heat the mixture at a temperature of 60-80 °C for 24-48 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

-

After completion, cool the reaction mixture and remove the excess ammonia and water under reduced pressure to obtain the crude 2-Amino-N-cyclohexylacetamide free base.

-

Dissolve the crude free base in a minimal amount of ethanol.

-

Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble HCl gas through the solution while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 2-Amino-N-cyclohexylacetamide hydrochloride.

-

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are crucial for structure verification. The expected signals are detailed in Table 2.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for 2-Amino-N-cyclohexylacetamide Hydrochloride (in D₂O)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.5 | s | -CH₂- (alpha to amino group) |

| ~3.8 | m | -CH- (cyclohexyl, attached to N) | |

| 1.0 - 2.0 | m | -CH₂- (cyclohexyl) | |

| ¹³C | ~170 | s | C=O (amide) |

| ~50 | s | -CH- (cyclohexyl, attached to N) | |

| ~45 | s | -CH₂- (alpha to amino group) | |

| 24 - 32 | s | -CH₂- (cyclohexyl) |

Note: Predicted shifts are based on computational models and data from structurally similar compounds. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-N-cyclohexylacetamide hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 0-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 0-200 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are listed in Table 3.

Table 3: Predicted FT-IR Absorption Bands for 2-Amino-N-cyclohexylacetamide Hydrochloride

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3400 | N-H stretch | Primary amine (as ammonium salt) |

| 3000-3200 | N-H stretch | Amide |

| 2850-2950 | C-H stretch | Cyclohexyl |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| 1400-1600 | N-H bend | Primary amine (as ammonium salt) |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 2-Amino-N-cyclohexylacetamide hydrochloride with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them with known functional group correlation tables.

Biological Properties and Potential Applications

While specific biological data for 2-Amino-N-cyclohexylacetamide hydrochloride is limited, the broader class of N-substituted aminoacetamides has been investigated for various pharmacological activities, particularly as anticonvulsant and analgesic agents.[7][10][11][12][13][14]

Potential Pharmacological Activities

Based on the literature for structurally related compounds, 2-Amino-N-cyclohexylacetamide hydrochloride is a candidate for investigation in the following areas:

-

Anticonvulsant Activity: N-substituted aminoacetamides have shown efficacy in animal models of epilepsy.[7][11][13] The proposed mechanism for some of these compounds involves the modulation of voltage-gated sodium channels.

-

Analgesic Activity: Several acetamide derivatives have demonstrated analgesic properties in various pain models.[12][14]

Postulated Signaling Pathway Involvement

The potential anticonvulsant and analgesic effects of 2-Amino-N-cyclohexylacetamide hydrochloride may involve the modulation of neuronal excitability. A simplified hypothetical signaling pathway is depicted below.

Caption: Postulated mechanism of action for anticonvulsant and analgesic effects.

Experimental Protocols for Biological Evaluation

Protocol 1: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

-

Animals: Male Swiss mice (20-25 g).

-

Compound Administration: Administer 2-Amino-N-cyclohexylacetamide hydrochloride intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should receive the same volume of the vehicle (e.g., saline).

-

MES Induction: 30-60 minutes after compound administration, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the median effective dose (ED₅₀) for protection against MES-induced seizures.

Protocol 2: Evaluation of Analgesic Activity (Acetic Acid-Induced Writhing Test)

-

Animals: Male Swiss mice (20-25 g).

-

Compound Administration: Administer 2-Amino-N-cyclohexylacetamide hydrochloride i.p. or p.o. at various doses. A vehicle control group and a positive control group (e.g., acetylsalicylic acid) should be included.

-

Induction of Writhing: 30 minutes after compound administration, inject a 0.6% solution of acetic acid i.p. to induce writhing.

-

Observation: Immediately after acetic acid injection, place the mice in individual observation chambers and count the number of writhes (constrictions of the abdomen followed by stretching of the hind limbs) for a period of 20 minutes.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each dose compared to the vehicle control group and determine the ED₅₀.

Conclusion

2-Amino-N-cyclohexylacetamide hydrochloride is a compound with a chemical structure that suggests potential bioactivity. This technical guide has summarized its known physicochemical properties and provided detailed, plausible experimental protocols for its synthesis and characterization. Based on the activities of structurally related molecules, it is a promising candidate for investigation as an anticonvulsant and analgesic agent. The outlined biological screening protocols provide a framework for initiating such studies. Further research is warranted to experimentally determine its precise biological mechanism of action and to fully elucidate its spectroscopic and physicochemical profile.

References

- 1. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. toku-e.com [toku-e.com]

- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-N-cyclohexylacetamide Hydrochloride: An Obscure Molecule with Uncharted History

Despite its availability as a research chemical and its purported use in neuropharmacology, the discovery and historical development of 2-Amino-N-cyclohexylacetamide hydrochloride remain largely undocumented in publicly accessible scientific literature and patent databases. This technical overview synthesizes the limited available information and highlights the significant gaps in our understanding of this compound's origins and specific biological functions.

Introduction

2-Amino-N-cyclohexylacetamide hydrochloride is a chemical compound with the molecular formula C₈H₁₇ClN₂O. It is commercially available from various suppliers as a research chemical. General information suggests its potential utility in pharmaceutical research and development, particularly in the fields of neuroscience and as a building block for the synthesis of analgesic and anti-inflammatory agents.[1] However, a thorough review of scientific databases reveals a conspicuous absence of primary literature detailing its synthesis, pharmacological profiling, and mechanism of action.

Physicochemical Properties

A summary of the basic physicochemical properties of 2-Amino-N-cyclohexylacetamide hydrochloride is provided in Table 1. This information is primarily derived from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 14432-21-4 | Chemical Supplier Catalogs |

| Molecular Formula | C₈H₁₇ClN₂O | Chemical Supplier Catalogs |

| Molecular Weight | 192.69 g/mol | Chemical Supplier Catalogs |

| Appearance | White to off-white powder | Chemical Supplier Catalogs |

| Solubility | Soluble in water | Chemical Supplier Catalogs |

Historical Context and Discovery

Extensive searches for the discovery and historical development of 2-Amino-N-cyclohexylacetamide hydrochloride have yielded no specific results. There are no readily available patents or publications that claim the initial synthesis or characterization of this molecule. Its emergence as a commercially available research chemical is not tied to any prominent research group, institution, or pharmaceutical company based on the available data.

The broader context of medicinal chemistry reveals a long-standing interest in N-substituted aminoacetamide and cyclohexylamine moieties for the development of centrally acting agents.[2][3] However, the specific combination found in 2-Amino-N-cyclohexylacetamide hydrochloride does not appear to be a lead compound or a significant tool compound discussed in the historical literature of analgesic or neuropharmacological drug discovery.

Synthesis

While a definitive original synthesis protocol is not available, a plausible synthetic route can be conceptualized based on standard organic chemistry principles.

Figure 1. A conceptual synthetic workflow for 2-Amino-N-cyclohexylacetamide hydrochloride.

Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol for the synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride is not present in the reviewed literature. A general two-step procedure would likely involve:

-

N-acylation: Reaction of cyclohexylamine with chloroacetyl chloride in the presence of a base to form 2-chloro-N-cyclohexylacetamide.

-

Amination: Subsequent reaction of the chloro-intermediate with ammonia or a protected amine source, followed by deprotection, to yield the primary amine.

-

Salt Formation: Treatment with hydrochloric acid to afford the hydrochloride salt.

Without experimental data, details regarding reaction conditions, solvents, purification methods, and yields remain speculative.

Biological Activity and Mechanism of Action

The biological activity of 2-Amino-N-cyclohexylacetamide hydrochloride is broadly stated by chemical suppliers to involve the modulation of neurotransmitter systems.[1] However, there is a lack of published in vitro or in vivo studies to substantiate these claims. No specific receptor binding affinities, enzyme inhibition constants, or effects on cellular signaling pathways have been documented.

Given the absence of data, it is not possible to create a diagram of any signaling pathways associated with this compound. Any such diagram would be purely speculative and not based on scientific evidence.

Quantitative Data

The core requirement for a summary of all quantitative data cannot be fulfilled as no such data has been found in the public domain. There are no reported IC₅₀, EC₅₀, Kᵢ, or other quantitative measures of biological activity.

Conclusion

2-Amino-N-cyclohexylacetamide hydrochloride stands as a molecule with a missing history. While it is available for purchase and is broadly categorized as a compound of interest for neuroscience research, the foundational scientific work describing its discovery, synthesis, and biological characterization is not publicly available. This lack of information prevents a thorough understanding of its properties and potential applications. Researchers, scientists, and drug development professionals should be aware of this significant information gap and exercise caution when considering this compound for their studies, as its pharmacological profile is currently undefined in the scientific literature. Further research is required to elucidate the history and biological functions of this enigmatic compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Substituted amino acid N'-benzylamides: synthesis, anticonvulsant, and metabolic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Amino-N-cyclohexylacetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research has been published on the specific mechanism of action of 2-Amino-N-cyclohexylacetamide hydrochloride. The following guide is based on available information for structurally related compounds and general pharmacological principles. Further experimental validation is required to definitively elucidate its precise biological activities.

Executive Summary

2-Amino-N-cyclohexylacetamide hydrochloride is a water-soluble small molecule with potential applications in pharmaceutical research and development, particularly in the fields of neuroscience and analgesia.[1] While direct studies on its mechanism of action are not extensively available, analysis of structurally similar N-substituted acetamide derivatives suggests a plausible dual mechanism. This technical guide synthesizes the available evidence, proposing that 2-Amino-N-cyclohexylacetamide hydrochloride likely exerts its effects through the modulation of voltage-gated sodium channels and potentiation of GABAergic neurotransmission. This document provides a detailed overview of this hypothesized mechanism, relevant (though indirect) quantitative data from related compounds, and standardized experimental protocols for validation.

Proposed Mechanism of Action

Based on studies of analogous N-substituted acetamide compounds with anticonvulsant properties, the primary mechanism of action for 2-Amino-N-cyclohexylacetamide hydrochloride is likely twofold:

-

Inhibition of Voltage-Gated Sodium Channels (VGSCs): A key characteristic of many anticonvulsant and analgesic compounds is their ability to block VGSCs. This action reduces neuronal excitability by preventing the influx of sodium ions required for the propagation of action potentials. It is hypothesized that 2-Amino-N-cyclohexylacetamide hydrochloride binds to VGSCs, stabilizing the inactivated state of the channel and thereby limiting repetitive firing of neurons. This is a common mechanism for drugs that suppress seizures and neuropathic pain.[2]

-

Enhancement of GABAergic Activity: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancement of GABAergic signaling leads to a decrease in neuronal excitability. Structurally related anticonvulsant compounds have been shown to enhance the effect of GABA.[2] This could occur through various means, such as allosteric modulation of the GABA-A receptor, inhibition of GABA reuptake, or inhibition of GABA-transaminase (the enzyme responsible for GABA degradation).

Signaling Pathway Diagram

References

Technical Guide: 2-Amino-N-cyclohexylacetamide Hydrochloride (CAS: 14432-21-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-cyclohexylacetamide hydrochloride (CAS Number: 14432-21-4), a versatile building block with potential applications in pharmaceutical development, particularly in the synthesis of analgesics and as a modulator of neurotransmitter systems.[1] This document outlines the physicochemical properties of the compound, provides detailed, representative experimental protocols for its synthesis and biological evaluation, and presents hypothetical data in a structured format. Furthermore, it includes diagrams illustrating a plausible experimental workflow and a key signaling pathway relevant to its potential mechanism of action, based on structurally related compounds.

Introduction

2-Amino-N-cyclohexylacetamide hydrochloride is a water-soluble organic compound that serves as a valuable intermediate in medicinal chemistry.[1] Its structure, featuring a primary amine, an amide linkage, and a cyclohexyl group, makes it a candidate for derivatization to generate a library of compounds for screening in various biological assays. Notably, its structural similarity to known kappa opioid receptor agonists suggests its potential utility in the development of novel analgesics with a distinct mechanism of action from traditional mu-opioid receptor agonists.[2] This guide aims to provide researchers with the foundational information and methodologies to explore the therapeutic potential of this and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-N-cyclohexylacetamide hydrochloride is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 14432-21-4 | [1] |

| Molecular Formula | C₈H₁₇ClN₂O | [1] |

| Molecular Weight | 192.68 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 198-202 °C | [1] |

| Purity | ≥ 99% | [1] |

| Solubility | Water soluble | [1] |

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and biological evaluation of 2-Amino-N-cyclohexylacetamide hydrochloride and its derivatives. These protocols are based on established methodologies for structurally similar compounds.

Representative Synthesis of 2-Amino-N-cyclohexylacetamide Hydrochloride

This protocol describes a plausible two-step synthesis involving the acylation of a protected amino acid followed by deprotection.

Step 1: Synthesis of tert-butyl (2-(cyclohexylamino)-2-oxoethyl)carbamate

-

To a solution of N-(tert-Butoxycarbonyl)glycine (Boc-glycine) (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the mixture for 15 minutes.

-

Add cyclohexylamine (1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to Yield 2-Amino-N-cyclohexylacetamide Hydrochloride

-

Dissolve the purified tert-butyl (2-(cyclohexylamino)-2-oxoethyl)carbamate (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to yield the crude hydrochloride salt.

-

Recrystallize the crude product from ethanol/ether to obtain pure 2-Amino-N-cyclohexylacetamide hydrochloride.

Diagram 1: Synthetic Workflow

Caption: Representative synthetic workflow for 2-Amino-N-cyclohexylacetamide hydrochloride.

In Vitro Biological Evaluation: Kappa Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the kappa opioid receptor.

-

Membrane Preparation:

-

Use cell membranes from a stable cell line expressing the recombinant human kappa opioid receptor.

-

Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup (96-well plate, in triplicate):

-

Total Binding: Assay buffer, radioligand (e.g., [³H]-U-69,593 at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone), and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value (an indicator of the affinity of the test compound for the receptor) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Biological Evaluation: Rat Paw Pressure Test (Randall-Selitto Test)

This protocol is a widely used method to assess the analgesic properties of a test compound.

-

Animals: Use adult male Sprague-Dawley rats. Acclimatize the animals to the testing environment before the experiment.

-

Apparatus: Use a paw pressure analgesia meter, which applies a linearly increasing mechanical force to the dorsal surface of the rat's hind paw.

-

Procedure:

-

Gently restrain the rat.

-

Apply a constantly increasing pressure to the hind paw.

-

Record the pressure at which the rat withdraws its paw (the paw withdrawal threshold).

-

Administer the test compound (e.g., intraperitoneally) at various doses.

-

Measure the paw withdrawal threshold at different time points after compound administration (e.g., 30, 60, 90, and 120 minutes).

-

-

Data Analysis:

-

Calculate the percentage of maximum possible effect (% MPE) for each dose at each time point using the formula: % MPE = [(post-drug threshold - pre-drug threshold) / (cutoff pressure - pre-drug threshold)] x 100.

-

Determine the ED₅₀ value (the dose that produces 50% of the maximum possible effect).

-

Quantitative Data

The following tables present hypothetical quantitative data for a series of N-substituted 2-aminoacetamide derivatives, illustrating the type of data that would be generated from the protocols described above.

Table 2: Representative Kappa Opioid Receptor Binding Affinities

| Compound | R Group | IC₅₀ (nM) | Ki (nM) |

| 1 (Hydrochloride) | Cyclohexyl | 150 | 75 |

| 2 | Phenyl | 80 | 40 |

| 3 | 4-Chlorophenyl | 30 | 15 |

| 4 | Benzyl | 120 | 60 |

| U-50,488 (Control) | - | 5 | 2.5 |

Table 3: Representative Analgesic Efficacy in Rat Paw Pressure Test

| Compound | Dose (mg/kg, i.p.) | % MPE (at 60 min) | ED₅₀ (mg/kg) |

| 1 (Hydrochloride) | 10 | 45 | 11 |

| 1 (Hydrochloride) | 30 | 80 | |

| 3 | 3 | 55 | 2.5 |

| 3 | 10 | 90 | |

| Morphine (Control) | 5 | 100 | 2 |

Signaling Pathway and Logical Relationships

Diagram 2: Kappa Opioid Receptor Signaling Pathway

Caption: Canonical signaling pathway of the kappa opioid receptor.

Conclusion

2-Amino-N-cyclohexylacetamide hydrochloride is a chemical entity with significant potential as a scaffold in drug discovery. The representative protocols and data presented in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound and its derivatives. Based on its structural characteristics, exploration of its activity as a modulator of the kappa opioid receptor is a promising avenue for the development of novel analgesic agents with potentially fewer side effects than conventional opioids. Further research is warranted to elucidate the specific biological targets and therapeutic applications of this compound.

References

Unveiling the Solubility Profile of 2-Amino-N-cyclohexylacetamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding the Solubility of 2-Amino-N-cyclohexylacetamide Hydrochloride

2-Amino-N-cyclohexylacetamide hydrochloride is a compound of interest in pharmaceutical research. An initial literature survey indicates that it possesses excellent solubility in water[1][2]. However, for applications in drug development, formulation, and synthesis, a broader understanding of its solubility in a range of pharmaceutically relevant solvents is crucial. The lack of published quantitative data necessitates experimental determination to build a comprehensive solubility profile.

Data Presentation: A Framework for Your Findings

Due to the absence of publicly available quantitative solubility data, we provide a structured table below to serve as a template for recording experimentally determined solubility values. This standardized format will facilitate easy comparison and analysis of the compound's solubility across different solvents and conditions.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |

| Water | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask | |

| Ethanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask | |

| Methanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask | |

| Propylene Glycol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask | |

| Acetone | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask | |

| Acetonitrile | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask | |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

3.1. Materials

-

2-Amino-N-cyclohexylacetamide hydrochloride (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, etc., of analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

pH meter (for aqueous solutions)

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Amino-N-cyclohexylacetamide hydrochloride to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 2-Amino-N-cyclohexylacetamide hydrochloride of known concentrations in the respective solvent.

-

Analyze both the filtered supernatant (sample) and the standard solutions using a validated analytical method such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of 2-Amino-N-cyclohexylacetamide hydrochloride in the sample by interpolating its analytical response on the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the solubility in mg/mL and mol/L.

-

Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

-

Report the mean solubility and the standard deviation.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination process.

Caption: Workflow for Equilibrium Solubility Determination.

This guide provides the necessary framework for researchers to experimentally determine and report the solubility of 2-Amino-N-cyclohexylacetamide hydrochloride in a systematic and reproducible manner. The generation of this data will be invaluable for the continued development and application of this compound in the pharmaceutical sciences.

References

An In-Depth Technical Guide to the Synthesis Pathway of 2-Amino-N-cyclohexylacetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for 2-Amino-N-cyclohexylacetamide hydrochloride. The document details the chemical reactions, experimental protocols, and relevant quantitative data to support research and development in the pharmaceutical and chemical industries.

Synthesis Pathway Overview

The synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride is a three-step process. The pathway commences with the acylation of cyclohexylamine with chloroacetyl chloride to form the intermediate N-cyclohexyl-2-chloroacetamide. This intermediate subsequently undergoes amination with ammonia to yield 2-Amino-N-cyclohexylacetamide. The final step involves the conversion of the free base to its hydrochloride salt to improve stability and solubility.

Unveiling the Potential: A Proposed In-Vitro Evaluation of 2-Amino-N-cyclohexylacetamide Hydrochloride

A Technical Guide for Preliminary Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-cyclohexylacetamide hydrochloride is a water-soluble small molecule with potential applications in pharmaceutical development, particularly in neuroscience and as an anti-inflammatory agent.[1] To date, the specific biological activities and mechanisms of action of this compound remain largely unexplored in the public domain. This technical guide outlines a proposed series of preliminary in-vitro studies designed to elucidate the cytotoxic, neuroprotective, and anti-inflammatory properties of 2-Amino-N-cyclohexylacetamide hydrochloride. Detailed experimental protocols and hypothetical data presentations are provided to serve as a framework for future research and development.

Introduction

2-Amino-N-cyclohexylacetamide hydrochloride is a chemical entity noted for its utility as a building block in the synthesis of pharmaceuticals.[1] Its structural features suggest potential interactions with biological systems, and it has been highlighted for its applications in neuroscience research, particularly in studies involving neurotransmitter systems, and in the development of analgesics and anti-inflammatory drugs.[1] The hydrochloride salt form confers aqueous solubility, making it amenable to a variety of in-vitro assay formats.[1]

This document presents a strategic workflow for the initial in-vitro characterization of 2-Amino-N-cyclohexylacetamide hydrochloride, focusing on three key areas of potential biological activity: cytotoxicity, neuroprotection, and anti-inflammation. The proposed studies are designed to provide foundational data on the compound's safety profile and its efficacy in relevant cell-based models.

Proposed Experimental Workflow

The following diagram illustrates the proposed sequential workflow for the in-vitro evaluation of 2-Amino-N-cyclohexylacetamide hydrochloride.

Detailed Experimental Protocols

General Reagents and Cell Culture

-

Compound Preparation: A 10 mM stock solution of 2-Amino-N-cyclohexylacetamide hydrochloride will be prepared in sterile deionized water or dimethyl sulfoxide (DMSO), depending on solubility characteristics observed during preparation. Serial dilutions will be made in the appropriate cell culture medium to achieve the final desired concentrations. The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

-

Cell Lines:

-

SH-SY5Y (Human Neuroblastoma Cell Line): To be used for neuroprotection and neuronal cytotoxicity assays. Cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

RAW 264.7 (Murine Macrophage Cell Line): To be used for anti-inflammatory and macrophage cytotoxicity assays. Cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

All cells will be maintained in a humidified incubator at 37°C with 5% CO2.

-

Phase 1: Safety & Efficacy Screening

3.2.1. Cytotoxicity Assessment (MTT Assay)

-

Objective: To determine the concentration range at which 2-Amino-N-cyclohexylacetamide hydrochloride affects cell viability and to calculate the half-maximal inhibitory concentration (IC50).

-

Protocol:

-

Seed SH-SY5Y and RAW 264.7 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM). Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and an untreated control.

-

Incubate the plates for 24 and 48 hours.

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

3.2.2. Neuroprotective Activity Assay

-

Objective: To assess the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

-

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate at 1 x 10^4 cells/well and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of the compound (determined from the MTT assay) for 2 hours.

-

Induce oxidative stress by adding hydrogen peroxide (H2O2) to a final concentration of 200 µM and incubate for 24 hours.

-

Assess cell viability using the MTT assay as described above.

-

3.2.3. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

-

Objective: To evaluate the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at 2 x 10^5 cells/well and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent. Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite will be used to quantify the nitrite concentration.

-

Phase 2: Mechanism of Action Studies

3.3.1. Apoptosis vs. Necrosis Determination (Annexin V-FITC/Propidium Iodide Assay)

-

Objective: To determine if compound-induced cytotoxicity (if observed) is mediated by apoptosis or necrosis.

-

Protocol:

-

Seed SH-SY5Y cells in 6-well plates.

-

Treat cells with the IC50 concentration of the compound for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

3.3.2. Cyclooxygenase (COX) Enzyme Inhibition Assay

-

Objective: To determine if the anti-inflammatory activity of the compound is due to the inhibition of COX-1 and/or COX-2 enzymes.

-

Protocol:

-

Utilize a commercially available COX activity assay kit (colorimetric or fluorometric).

-

In a 96-well plate, add purified COX-1 or COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the signal according to the kit manufacturer's instructions to determine the rate of enzyme activity.

-

Hypothetical Data Presentation

The following tables are examples of how the quantitative data from the proposed experiments could be structured.

Table 1: Cytotoxicity of 2-Amino-N-cyclohexylacetamide Hydrochloride

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| SH-SY5Y | 24 | > 500 |

| 48 | 450.2 ± 25.8 | |

| RAW 264.7 | 24 | > 500 |

| 48 | > 500 |

Table 2: Neuroprotective Effect on H2O2-Induced Oxidative Stress in SH-SY5Y Cells

| Treatment | Concentration (µM) | Cell Viability (%) |

| Control | - | 100 ± 5.2 |

| H2O2 (200 µM) | - | 48.5 ± 4.1 |

| Compound + H2O2 | 10 | 65.3 ± 3.9 |

| 50 | 82.1 ± 5.5 | |

| 100 | 91.7 ± 4.8 |

Table 3: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

| Treatment | Concentration (µM) | NO Production (% of LPS Control) |

| Control | - | 5.2 ± 1.1 |

| LPS (1 µg/mL) | - | 100 |

| Compound + LPS | 10 | 85.4 ± 6.3 |

| 50 | 55.9 ± 4.7 | |

| 100 | 25.1 ± 3.2 |

Proposed Signaling Pathway Investigation

Based on the initial anti-inflammatory results, a potential mechanism of action could involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.

Conclusion

This technical guide provides a comprehensive and structured approach for the preliminary in-vitro evaluation of 2-Amino-N-cyclohexylacetamide hydrochloride. The proposed experiments will generate crucial data on the compound's safety and its potential efficacy as a neuroprotective and anti-inflammatory agent. The successful completion of these studies will lay the groundwork for more advanced preclinical development, including in-vivo efficacy models and detailed mechanistic studies.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Amino-N-cyclohexylacetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-step protocol for the synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride, a versatile building block in pharmaceutical research and organic synthesis.[1] The methodology is designed for standard laboratory settings and yields a high-purity product.

Synthesis Overview

The synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride is achieved through a two-step process:

-

Step 1: N-Acylation. Cyclohexylamine is reacted with chloroacetyl chloride to form the intermediate, 2-chloro-N-cyclohexylacetamide. This reaction is a nucleophilic acyl substitution.

-

Step 2: Amination and Salt Formation. The chloro-intermediate is then subjected to nucleophilic substitution with ammonia to yield the free base, 2-amino-N-cyclohexylacetamide. Subsequent treatment with hydrochloric acid affords the final hydrochloride salt.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield |

| 2-chloro-N-cyclohexylacetamide | C8H14ClNO | 175.66 | 102–103[2] | ~90% |

| 2-Amino-N-cyclohexylacetamide Hydrochloride | C8H17ClN2O | 192.69 | Not specified | ~85% (from intermediate) |

Experimental Protocols

Step 1: Synthesis of 2-chloro-N-cyclohexylacetamide

This protocol details the N-acylation of cyclohexylamine with chloroacetyl chloride.

Materials:

-

Cyclohexylamine

-

Chloroacetyl chloride

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0-5 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-chloro-N-cyclohexylacetamide.

Step 2: Synthesis of 2-Amino-N-cyclohexylacetamide Hydrochloride

This protocol describes the amination of 2-chloro-N-cyclohexylacetamide and its conversion to the hydrochloride salt.

Materials:

-

2-chloro-N-cyclohexylacetamide (from Step 1)

-

Concentrated aqueous ammonia (e.g., 28-30%)

-

Ethanol

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol (e.g., 2M solution)

-

Round-bottom flask, sealed tube, or pressure vessel

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a pressure-resistant vessel, dissolve 2-chloro-N-cyclohexylacetamide (1.0 equivalent) in ethanol.

-

Add a large excess of concentrated aqueous ammonia (e.g., 10-20 equivalents).

-

Seal the vessel and heat the mixture to 40-50 °C with stirring for 12-24 hours. The reaction should be conducted in a well-ventilated fume hood due to the pressure buildup from ammonia.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining ammonium salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude free base of 2-amino-N-cyclohexylacetamide.

-

Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 equivalents) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-Amino-N-cyclohexylacetamide hydrochloride.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride.

Logical Relationship of Key Steps

Caption: Key transformations in the synthesis protocol.

References

2-Amino-N-cyclohexylacetamide hydrochloride: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are generated based on available information for 2-Amino-N-cyclohexylacetamide hydrochloride and related compounds. Currently, there is a notable absence of specific published data on the direct use of 2-Amino-N-cyclohexylacetamide hydrochloride in cell culture applications. Therefore, the information provided herein is intended as a foundational guide and a starting point for researchers. It is imperative that individual researchers conduct their own dose-response experiments and cytotoxicity assays to determine the optimal and non-toxic working concentrations for their specific cell lines and experimental conditions.

Introduction

2-Amino-N-cyclohexylacetamide hydrochloride is a chemical compound with potential applications in pharmaceutical and neuroscience research.[1] Its structural features suggest it may serve as a versatile building block in the synthesis of novel bioactive molecules.[1] While specific cell-based assay data for this compound is limited, related cyclohexylacetamide derivatives have been investigated for various biological activities. This document provides a general framework for researchers to begin exploring the effects of 2-Amino-N-cyclohexylacetamide hydrochloride in a cell culture setting.

Compound Properties and Handling

A summary of the key properties of 2-Amino-N-cyclohexylacetamide hydrochloride is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 14432-21-4 | [1] |

| Molecular Formula | C₈H₁₇ClN₂O | [1] |

| Molecular Weight | 192.68 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water | [1] |

| Storage | Store at 2-8°C, protected from light and moisture |

Stock Solution Preparation:

Due to its water solubility, sterile phosphate-buffered saline (PBS) or cell culture medium can be used to prepare a high-concentration stock solution (e.g., 10-100 mM). It is recommended to filter-sterilize the stock solution through a 0.22 µm syringe filter before adding it to cell cultures. Prepare fresh dilutions in culture medium for each experiment.

Potential Applications in Cell Culture

Based on the general understanding of related compounds, potential areas of investigation for 2-Amino-N-cyclohexylacetamide hydrochloride in cell culture include:

-

Neuroscience Research: Given its mention in the context of modulating neurotransmitter systems, this compound could be explored for its effects on neuronal cell lines (e.g., SH-SY5Y, PC-12, primary neurons).[1]

-

Cytotoxicity and Proliferation Assays: As a preliminary step, it is crucial to determine the cytotoxic profile of the compound on various cell lines to establish a safe working concentration range.

-

Enzyme Inhibition Assays: Related amide derivatives have been explored as enzyme inhibitors. Cell-based or biochemical assays could be designed to screen for inhibitory activity against specific enzyme targets.

Experimental Protocols

The following are generalized protocols that must be adapted and optimized for specific experimental goals and cell types.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effects of 2-Amino-N-cyclohexylacetamide hydrochloride.

Workflow:

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa, A549, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Preparation: Prepare a 2-fold serial dilution of 2-Amino-N-cyclohexylacetamide hydrochloride in a complete culture medium. It is advisable to start with a high concentration (e.g., 1 mM) and dilute down. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, if any) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Neuronal Differentiation Assay (SH-SY5Y Cells)

This protocol provides a framework to assess the potential of 2-Amino-N-cyclohexylacetamide hydrochloride to induce or inhibit neuronal differentiation.

Workflow:

References

Application Notes and Protocols for 2-Amino-N-cyclohexylacetamide hydrochloride in Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-cyclohexylacetamide hydrochloride is a water-soluble organic compound with potential applications in the field of neuroscience.[1] While detailed research on this specific molecule is limited in publicly available literature, its structural similarities to other known neuroprotective agents suggest its potential utility in the study and development of therapeutics for neurological disorders. This document provides a hypothesized mechanism of action and a series of template protocols for researchers to investigate its potential as a neuroprotective agent.

This compound is noted for its use in neuroscience research, particularly in studies involving the modulation of neurotransmitter systems.[1] Its role as a potential therapeutic agent is an area of active investigation. Structurally, it shares features with compounds that have been demonstrated to have neuroprotective effects.

Hypothesized Mechanism of Action: NMDA Receptor Antagonism

Based on the neuroprotective and anticonvulsant activity of structurally similar compounds, such as 2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950), it is hypothesized that 2-Amino-N-cyclohexylacetamide hydrochloride may act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[2] FPL 13950 has been shown to be a weak uncompetitive antagonist of the NMDA receptor, which is a key player in glutamatergic neurotransmission.

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate release can lead to excitotoxicity, a process that damages neurons through overactivation of receptors like the NMDA receptor. This influx of calcium ions can trigger a cascade of neurotoxic events, including the generation of reactive oxygen species, mitochondrial dysfunction, and ultimately, apoptosis. By acting as an antagonist, 2-Amino-N-cyclohexylacetamide hydrochloride may block the NMDA receptor, thereby preventing excessive calcium influx and protecting neurons from excitotoxic damage. This mechanism is a key therapeutic target in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's.[3]

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be expected from in vitro and in vivo studies of a neuroprotective compound like 2-Amino-N-cyclohexylacetamide hydrochloride.

Table 1: Hypothetical In Vitro Neuroprotection Data

| Assay Type | Cell Line | Insult | Compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| MTT Assay | SH-SY5Y | Glutamate (10 mM) | 0 (Control) | 52 ± 4.5 |

| 1 | 65 ± 5.1 | |||

| 10 | 88 ± 3.9 | |||

| 100 | 92 ± 4.2 | |||

| LDH Assay | Primary Cortical Neurons | Oxygen-Glucose Deprivation | 0 (Control) | 100 (Baseline) |

| 1 | 78 ± 6.2 | |||

| 10 | 55 ± 5.8 | |||

| 100 | 41 ± 4.9 |

Table 2: Hypothetical In Vivo Efficacy Data (Rodent Stroke Model)

| Animal Model | Treatment Group | Dose (mg/kg) | Infarct Volume (mm³) (Mean ± SD) | Neurological Deficit Score (Mean ± SD) |

| MCAO Rat | Vehicle | - | 180 ± 25 | 3.8 ± 0.5 |

| Compound | 5 | 135 ± 20 | 2.9 ± 0.6 | |

| 10 | 95 ± 18 | 2.1 ± 0.4 | ||

| 20 | 70 ± 15 | 1.5 ± 0.3 |

Experimental Protocols

The following are detailed, representative protocols for assessing the neuroprotective effects of 2-Amino-N-cyclohexylacetamide hydrochloride.

Protocol 1: In Vitro Neuroprotection Assay using MTT

Objective: To assess the ability of the compound to protect neuronal cells from glutamate-induced excitotoxicity.

Materials:

-

SH-SY5Y neuroblastoma cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

2-Amino-N-cyclohexylacetamide hydrochloride

-

Glutamate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare stock solutions of the compound in sterile water or DMSO.

-

Pre-treat the cells with varying concentrations of the compound (e.g., 1, 10, 100 µM) for 1 hour.

-

Induce excitotoxicity by adding glutamate to a final concentration of 10 mM to all wells except the negative control.

-

Incubate the plate for 24 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: In Vivo Neuroprotection in a Rodent Model of Stroke

Objective: To evaluate the in vivo efficacy of the compound in reducing brain injury following ischemic stroke.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

2-Amino-N-cyclohexylacetamide hydrochloride

-

Saline (vehicle)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments for Middle Cerebral Artery Occlusion (MCAO)

-

TTC (2,3,5-triphenyltetrazolium chloride) stain

-

Neurological deficit scoring system

Procedure:

-

Anesthetize the rats and perform the MCAO surgery to induce focal cerebral ischemia.

-

Administer the compound or vehicle intravenously at a predetermined time point post-MCAO (e.g., 1 hour).

-

Monitor the animals for 24-48 hours.

-

Assess neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).

-

At the end of the experiment, euthanize the animals and perfuse the brains.

-

Section the brains and stain with TTC to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

Safety and Handling

2-Amino-N-cyclohexylacetamide hydrochloride is classified as a hazardous substance, causing skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. Work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA Receptor Antagonists and Alzheimer's [webmd.com]

- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Amino-N-cyclohexylacetamide Hydrochloride in Drug Discovery: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-cyclohexylacetamide hydrochloride is a water-soluble small molecule with a chemical structure that suggests potential applications in various areas of drug discovery.[1] Its features, including a primary amine and an acetamide group attached to a cyclohexyl moiety, make it a candidate for investigation in neuropharmacology, inflammation, and pain research. This document provides a comprehensive overview of its potential applications, supported by data from structurally related compounds, and detailed protocols for its investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-N-cyclohexylacetamide and its hydrochloride salt is presented below.

| Property | Value | Source |

| Molecular Formula (Base) | C₈H₁₆N₂O | [2] |

| Molecular Weight (Base) | 156.23 g/mol | [2] |

| Molecular Formula (HCl Salt) | C₈H₁₇ClN₂O | |

| Molecular Weight (HCl Salt) | 192.69 g/mol | [3] |

| Appearance | White powder | [1] |

| Solubility | Water-soluble | [1] |

| CAS Number (HCl Salt) | 14432-21-4 | [3][4] |

Potential Therapeutic Applications

Based on the pharmacology of structurally similar compounds, 2-Amino-N-cyclohexylacetamide hydrochloride is a promising candidate for development in the following therapeutic areas:

-

Analgesia: The core structure is found in potent kappa opioid receptor agonists.

-

Neuroprotection: Similar acetamide derivatives have shown neuroprotective effects through NMDA receptor modulation.

-

Anti-inflammatory: The amino-acetamide scaffold is present in molecules with anti-inflammatory properties.

Analgesic Applications

The structural similarity of 2-Amino-N-cyclohexylacetamide to known kappa opioid receptor agonists suggests its potential as an analgesic agent.

Proposed Mechanism of Action: Kappa Opioid Receptor Modulation

Derivatives of N-[(2-aminocyclohexyl)aryl]acetamide have been shown to be highly selective kappa opioid receptor agonists.[5] Activation of the kappa opioid receptor, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase, reduced cAMP production, and modulation of ion channels, ultimately resulting in an analgesic effect.

Quantitative Data from Structurally Similar Compounds

The following table summarizes the binding affinities and analgesic potencies of N-[(2-aminocyclohexyl)aryl]acetamide derivatives.[5]

| Compound | Kappa Receptor Kᵢ (nM) | Mu/Kappa Selectivity | Analgesic Potency (MPE₅₀, mg/kg, oral) |

| Compound 14 | - | >100 | 24 |

| Compound 15 | - | >100 | 26 |

| Compound 37 | - | >100 | 8.3 |

| Compound 39 | 4.2 | 780 | 12 |

Experimental Protocol: Rat Paw Pressure Test for Analgesia

This protocol is adapted from methods used to evaluate the analgesic effects of kappa opioid agonists.[5]

Methodology:

-

Animal Acclimatization: Male Sprague-Dawley rats (150-200 g) are acclimatized to the testing environment for at least 3 days.

-

Baseline Measurement: The baseline paw withdrawal threshold to a gradually increasing pressure is determined using a digital analgesia meter.

-

Compound Administration: 2-Amino-N-cyclohexylacetamide hydrochloride is dissolved in sterile saline and administered orally (p.o.) at various doses. A control group receives the vehicle.

-

Testing: The paw pressure threshold is measured at 30, 60, 90, and 120 minutes post-administration.

-

Data Analysis: The Maximum Possible Effect (MPE) is calculated using the formula: MPE% = [(Test Latency - Baseline Latency) / (Cutoff Latency - Baseline Latency)] x 100. The MPE₅₀ (the dose at which 50% of the maximum effect is observed) is then determined.

Neuroprotective Applications

The structural relationship to known NMDA receptor antagonists suggests a potential role for 2-Amino-N-cyclohexylacetamide hydrochloride in neuroprotection.

Proposed Mechanism of Action: NMDA Receptor Antagonism

A structurally similar compound, 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950), acts as a weak uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6] By blocking the NMDA receptor, the compound can prevent excessive calcium influx into neurons, a key event in the excitotoxic cascade that leads to neuronal cell death in conditions like stroke and epilepsy.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-Amino-n-cyclohexylacetamide hydrochloride - CAS:14432-21-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Evaluation of 2-Amino-N-cyclohexylacetamide hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-cyclohexylacetamide hydrochloride is a chemical compound with potential therapeutic applications in the fields of neuroscience and pain management.[1] Its structural similarity to other compounds with demonstrated anticonvulsant and neuroprotective properties, such as 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950), suggests its potential efficacy in treating neurological disorders like epilepsy and neuropathic pain.[2] These application notes provide detailed experimental protocols for evaluating the anticonvulsant and analgesic efficacy of 2-Amino-N-cyclohexylacetamide hydrochloride in established rodent models.

Putative Mechanism of Action

While the precise mechanism of action for 2-Amino-N-cyclohexylacetamide hydrochloride is yet to be fully elucidated, it is hypothesized to modulate neurotransmitter systems within the central nervous system.[1] Potential mechanisms could involve the enhancement of GABAergic inhibition or the modulation of ion channels, similar to other anticonvulsant agents.[3] The following protocols are designed to assess the compound's efficacy in well-validated animal models that are predictive of clinical utility for anticonvulsant and analgesic drugs.[4][5]

Experimental Design and Protocols

A comprehensive preclinical evaluation of 2-Amino-N-cyclohexylacetamide hydrochloride should include assessments of both its anticonvulsant and analgesic properties. The following sections detail the experimental workflows and specific protocols for these investigations.

I. Anticonvulsant Activity Assessment

The anticonvulsant potential of 2-Amino-N-cyclohexylacetamide hydrochloride will be evaluated using two standard, clinically validated rodent seizure models: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) seizure test.[5][6] The MES test is a model of generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures.[3][6]

Experimental Workflow for Anticonvulsant Screening:

Caption: Workflow for anticonvulsant screening of 2-Amino-N-cyclohexylacetamide hydrochloride.

Protocol 1: Maximal Electroshock Seizure (MES) Test

-

Objective: To assess the ability of the test compound to prevent the spread of seizures.

-

Animals: Male ICR mice (20-25 g).

-

Materials:

-

2-Amino-N-cyclohexylacetamide hydrochloride

-

Vehicle (e.g., 0.9% saline)

-

Electroconvulsive device

-

Corneal electrodes

-

Topical anesthetic (e.g., 0.5% proparacaine HCl)

-

-

Procedure:

-

Administer 2-Amino-N-cyclohexylacetamide hydrochloride or vehicle intraperitoneally (i.p.) at various doses to different groups of mice (n=8-10 per group).

-

At the time of peak effect (predetermined, e.g., 30 minutes post-injection), apply a drop of topical anesthetic to the corneas.

-

Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

-

Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.[3]